2,6-Difluoro-3-(methylthio)benzoic acid
Description
Significance of Fluorinated Aromatic Carboxylic Acids in Organic Synthesis
Fluorinated aromatic carboxylic acids are valuable building blocks in organic synthesis due to the profound influence of fluorine on the chemical and physical properties of molecules. The high electronegativity of fluorine can significantly alter the acidity of the carboxylic acid group, influence reaction pathways, and enhance metabolic stability in bioactive compounds. vedantu.comnih.gov The presence of fluorine atoms on an aromatic ring can also modulate lipophilicity, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov
One of the most notable electronic impacts of fluorine substitution is the "ortho effect," where substituents at the position adjacent to the carboxylic acid group can cause a significant increase in acidity. vedantu.comwikipedia.orgbyjus.comquora.com In the case of 2,6-difluorobenzoic acid, the two ortho-fluorine atoms exert a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion and thus increases the acidity of the benzoic acid. wikipedia.org This steric hindrance can also force the carboxyl group out of the plane of the benzene (B151609) ring, which inhibits resonance and further enhances acidity. wikipedia.org This predictable modification of properties makes fluorinated aromatic carboxylic acids highly sought-after starting materials for the synthesis of complex molecules with tailored characteristics.
Role of Methylthio Moieties in Molecular Design and Functionalization
The methylthio group (-SCH₃) is another functional group that plays a crucial role in molecular design and functionalization. It can influence a molecule's conformation, lipophilicity, and metabolic profile. researchgate.net In medicinal chemistry, the methylthio group is often introduced to explore structure-activity relationships and to serve as a handle for further chemical modification. rsc.org For instance, the sulfur atom of the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, leading to significant changes in polarity and hydrogen bonding capacity.
Studies on bioactive molecules have shown that the methylthio group can participate in various non-covalent interactions, including hydrophobic and van der Waals interactions, which can be important for binding to biological targets. researchgate.net Furthermore, the metabolism of the methylthio group can be a key determinant of a compound's in vivo behavior. Research has shown that the methylthio group can be a site of metabolism, often involving oxidation or displacement by glutathione. nih.govnih.gov
Overview of Research Trajectories for 2,6-Difluoro-3-(methylthio)benzoic Acid and Related Structures
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components suggest several potential research trajectories. Based on the known applications of its parent compound, 2,6-difluorobenzoic acid, and other related fluorinated thioether benzoic acids, it is plausible that this compound could serve as a valuable intermediate in several areas of chemical research.
2,6-Difluorobenzoic acid itself is a known starting material in the synthesis of pharmaceuticals and agrochemicals. For example, it has been used in the preparation of potent inhibitors of enzymes and as a key fragment in the development of herbicides. The addition of a methylthio group at the 3-position, as in this compound, could be explored to modulate the biological activity and pharmacokinetic properties of such molecules. The methylthio group could also serve as a synthetic handle for further derivatization, allowing for the creation of libraries of related compounds for screening purposes.
Research into the synthesis of related structures, such as 2,6-difluoro-3-(alkylsulfonamido)benzoic acids, indicates an interest in introducing sulfur-containing functionalities at the 3-position of the 2,6-difluorobenzoic acid scaffold. lookchem.com This suggests a potential avenue for the exploration of this compound in the development of new bioactive agents. The synthesis of this compound would likely involve the ortho-lithiation of a suitable difluorothioanisole precursor, followed by carboxylation, a strategy that has been employed for related substituted benzoic acids.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2,6-Difluoro-3-methylbenzoic acid | 3-(Methylthio)benzoic acid |
| CAS Number | 1428234-51-8 chemscene.com | 32890-88-3 chembk.comsigmaaldrich.comnih.gov | 825-99-0 sigmaaldrich.com |
| Molecular Formula | C₈H₆F₂O₂S chemscene.com | C₈H₆F₂O₂ chembk.comsigmaaldrich.comnih.govfishersci.be | C₈H₈O₂S sigmaaldrich.com |
| Molecular Weight | 204.19 g/mol chemscene.com | 172.13 g/mol chembk.comnih.govfishersci.be | 168.21 g/mol sigmaaldrich.com |
| Appearance | Not specified | Solid-Powder sigmaaldrich.com | Solid sigmaaldrich.com |
| Purity | ≥97% chemscene.com | 97% sigmaaldrich.com | 97% sigmaaldrich.com |
Interactive Data Table: Calculated Properties
Note: The calculated properties are based on computational models and may differ from experimental values.
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoro-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2S/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFIPPYTMKMXGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)F)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268057 | |
| Record name | Benzoic acid, 2,6-difluoro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-51-8 | |
| Record name | Benzoic acid, 2,6-difluoro-3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,6-difluoro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401268057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodologies for 2,6 Difluoro 3 Methylthio Benzoic Acid
Retrosynthetic Analysis of the 2,6-Difluoro-3-(methylthio)benzoic Acid Framework
A retrosynthetic analysis of this compound (IUPAC Name: 2,6-difluoro-3-methylbenzoic acid) suggests several key disconnections. The primary target molecule can be conceptually broken down into simpler, commercially available, or readily synthesizable precursors. The carboxylic acid group can be envisioned as arising from the oxidation of a corresponding benzyl (B1604629) derivative or through the carboxylation of an arylmetallic species. The methylthio group can be introduced via nucleophilic aromatic substitution or a metal-catalyzed coupling reaction. Finally, the difluorinated benzene (B151609) ring represents a critical starting scaffold.
This analysis points to three main synthetic challenges:
The regioselective introduction of the two fluorine atoms at the ortho and meta positions relative to the eventual carboxylic acid group.
The selective installation of the methylthio group at the position adjacent to one of the fluorine atoms.
The formation of the carboxylic acid functionality without disrupting the other substituents.
Classical and Modern Synthetic Approaches to the Benzoic Acid Core with Fluorine and Thioether Substituents
The construction of the substituted benzoic acid core of this compound can be achieved through various classical and modern synthetic methods. These approaches address the challenges of introducing the fluorine, thioether, and carboxyl groups onto the aromatic ring with the desired regiochemistry.
Strategies for ortho- and meta-Difluorination of Aromatic Rings
Achieving a 2,6-difluoro substitution pattern on a benzoic acid derivative is a key step.
One common starting material for such syntheses is 2,6-Difluorobenzoic acid . chemicalbook.com This compound itself can be synthesized from 2,6-difluorobenzonitrile (B137791) via hydrolysis. chemicalbook.com The synthesis involves heating 2,6-difluorobenzonitrile with sodium hydroxide (B78521) in water under pressure. chemicalbook.com Subsequent acidification yields 2,6-Difluorobenzoic acid. chemicalbook.com Another route involves the hydrolysis of 2,6-difluorobenzylchloride. nih.govresearchgate.net
Direct fluorination of aromatic compounds can be challenging due to the high reactivity of elemental fluorine, which often leads to a mixture of products and is difficult to control. youtube.com However, modern electrophilic fluorinating agents like Selectfluor™ can be used, although they may require specific directing groups to achieve the desired regioselectivity. nih.gov Transition metal-mediated fluorination reactions, using palladium or nickel catalysts, have also emerged as powerful tools for the controlled introduction of fluorine atoms onto aromatic rings. nih.gov
For the specific 2,6-difluoro pattern, it is often more practical to start with a precursor that already contains the desired fluorine atoms, such as 2,6-difluorotoluene, and then functionalize the remaining positions.
Introduction of the Methylthio Group: Thioetherification Reactions
The introduction of the methylthio group onto the difluorinated aromatic ring is a critical transformation. This can be accomplished through several thioetherification strategies.
Nucleophilic aromatic substitution (SNAr) is a viable method for introducing the methylthio group, particularly on electron-deficient aromatic rings. The presence of two electron-withdrawing fluorine atoms on the benzene ring activates the ring towards nucleophilic attack. In this strategy, a difluorinated aromatic compound with a suitable leaving group (such as another halogen) at the 3-position is reacted with a methylthiolate nucleophile (CH₃S⁻).
The SNAr reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.com Subsequent loss of the leaving group restores the aromaticity and yields the desired aryl thioether. The reaction conditions for SNAr typically involve a polar aprotic solvent like DMF or DMSO and a base to generate the thiolate in situ from methanethiol. jst.go.jpnih.gov The reactivity of heteroaryl halides in SNAr reactions is dependent on the electronic nature of the heteroarene and the orientation of the halogens. nih.gov
| Reaction Type | Reactants | Conditions | Key Features |
| SNAr | Difluorinated aryl halide, Methylthiolate | Polar aprotic solvent (e.g., DMF, DMSO), Base | Activated by electron-withdrawing groups (fluorine atoms). Proceeds via Meisenheimer complex. |
Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for the formation of carbon-sulfur bonds. morningstar.edu.in These methods offer a broad substrate scope and functional group tolerance.
Palladium, nickel, and copper are the most commonly employed metals for catalyzing the coupling of aryl halides or triflates with thiols or their derivatives. morningstar.edu.inacs.orgorganic-chemistry.org For instance, a palladium-catalyzed coupling using a suitable ligand can efficiently form the C-S bond between a difluorinated aryl halide and methanethiol. organic-chemistry.org
Iron-catalyzed cross-coupling reactions have also been developed as a more cost-effective and environmentally friendly alternative. morningstar.edu.in These reactions can couple aryl iodides with thiols in the presence of an iron catalyst and a ligand like L-proline. morningstar.edu.in
Copper-catalyzed couplings, often referred to as Ullmann-type reactions, are also effective for the synthesis of aryl thioethers. organic-chemistry.org Recent advancements have enabled these reactions to proceed under milder conditions, sometimes even at room temperature with the aid of light (photoinduced copper-catalysis). organic-chemistry.org
| Catalyst System | Aryl Partner | Sulfur Source | Typical Conditions |
| Palladium | Aryl Halide/Triflate | Thiol | Ligand, Base |
| Nickel | Aryl Halide/Triflate | Thiol | Ligand, Base |
| Copper | Aryl Halide/Boronic Acid | Thiol/Disulfide | Base, sometimes at room temperature |
| Iron | Aryl Halide | Thiol | Ligand, Base |
Carboxylation Methodologies for Benzoic Acid Formation
The final step in the synthesis is the introduction of the carboxylic acid group. Several methods can be employed for this transformation.
If the synthesis starts from a precursor like 2,6-difluoro-3-methylthiotoluene, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. Care must be taken to ensure that the methylthio group is not oxidized under these conditions.
Alternatively, the carboxylic acid can be introduced via carboxylation of an organometallic intermediate. This involves first converting the appropriately substituted aryl halide (e.g., 1-bromo-2,6-difluoro-3-(methylthio)benzene) into an organolithium or Grignard reagent. This organometallic species is then reacted with carbon dioxide (CO₂) followed by an acidic workup to yield the desired benzoic acid.
Enzyme-catalyzed carboxylation and decarboxylation reactions are also emerging as "green" alternatives for these transformations. rsc.org
Novel Synthetic Route Development and Optimization
The development of new synthetic routes for complex molecules is driven by the need for efficiency, selectivity, and sustainability. For this compound, a key challenge lies in the introduction of the methylthio group at the C-3 position of the 2,6-difluorobenzoic acid core.
Phase Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases. google.com This methodology is particularly advantageous as it can increase reaction rates, improve yields, and allow for milder reaction conditions, often eliminating the need for expensive or hazardous anhydrous solvents. google.com In the context of synthesizing methylthiobenzoic acids, PTC can be employed to promote the reaction between a halogenated benzoic acid derivative in an organic phase and a sulfur nucleophile, such as sodium methyl mercaptide, in an aqueous phase.
A patented method for the preparation of methylthiobenzoic acid utilizes a three-phase transfer catalyst, such as a resin-immobilized quaternary ammonium (B1175870) or phosphonium (B103445) salt. google.com In this process, a chlorobenzonitrile is reacted with a sodium methyl mercaptide solution in the presence of the catalyst and an organic solvent. The nitrile is subsequently hydrolyzed to the carboxylic acid. google.com This approach could be adapted for the synthesis of this compound, potentially starting from a suitable halogenated precursor like 3-bromo-2,6-difluorobenzoic acid.
The general mechanism involves the phase-transfer catalyst forming an ion pair with the methyl mercaptide anion, transporting it from the aqueous phase to the organic phase where it can react with the aromatic substrate. The choice of catalyst, solvent, and reaction conditions is crucial for optimizing the reaction.
Table 1: Comparison of Phase Transfer Catalysts in Aryl Thioether Synthesis (Hypothetical Data based on General Principles)
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Quaternary Ammonium Salt | Tetrabutylammonium bromide (TBAB) | Toluene/Water | 80 | 6 | 75 |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium bromide (TBPB) | Chlorobenzene/Water | 90 | 4 | 85 |
| Crown Ether | 18-Crown-6 | Dichloromethane/Water | 60 | 8 | 70 |
As this compound is an achiral molecule, stereoselective considerations are not pertinent to its synthesis. However, achieving the correct regiochemistry is the most significant synthetic challenge. The two fluorine atoms at positions 2 and 6, and the carboxylic acid at position 1, are all electron-withdrawing groups that deactivate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to the meta-position (C-4 and C-5). Introducing a substituent at the C-3 position, which is ortho to both a fluorine atom and the carboxylic acid group, requires a strategy that can overcome these directing effects.
Directed ortho-Metalation (DoM) is a powerful strategy for the regioselective functionalization of substituted aromatic compounds. baranlab.orgorganic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orgwikipedia.org The carboxylate group can act as a potent DMG. organic-chemistry.orgnih.govbohrium.comresearchgate.net
A plausible synthetic route for this compound via DoM would involve the following steps:
Starting Material: The synthesis would begin with 2,6-difluorobenzoic acid. organic-chemistry.orgorgsyn.orgnih.gov
Deprotonation/Metalation: Treatment of 2,6-difluorobenzoic acid with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), would lead to the formation of a dianion. The carboxylate group directs the lithiation specifically to the C-3 position (ortho to the carboxylate and one of the fluorine atoms). organic-chemistry.orgnih.govbohrium.comresearchgate.net The fluorine atoms also contribute to increasing the acidity of the adjacent protons, facilitating metalation. arkat-usa.org
Electrophilic Quench: The resulting aryllithium intermediate is then reacted with an appropriate electrophile to install the methylthio group. Dimethyl disulfide (CH₃SSCH₃) is a common and effective electrophile for this purpose.
Workup: Acidic workup would then yield the final product, this compound.
This DoM strategy offers high regioselectivity, which is often difficult to achieve through classical electrophilic aromatic substitution. baranlab.orgwikipedia.org The choice of base and reaction conditions is critical to ensure that lithiation occurs at the desired position and to avoid side reactions.
Table 2: Factors Influencing Regioselectivity in Directed ortho-Metalation (DoM)
| Factor | Influence on Regioselectivity | Example Conditions | Expected Outcome |
|---|---|---|---|
| Directing Group | The carboxylate group is a strong DMG, directing lithiation to the ortho position. | 2,6-difluorobenzoic acid | Lithiation at C-3. |
| Base | The choice of organolithium base can affect the regioselectivity and efficiency. | s-BuLi is often used for DoM of benzoic acids. | High regioselectivity for the ortho position. |
| Solvent/Additive | Coordinating solvents or additives like TMEDA can break up organolithium aggregates and enhance reactivity and selectivity. | THF with TMEDA | Promotes efficient and selective metalation. |
| Temperature | Low temperatures are crucial to maintain the stability of the aryllithium intermediate. | -78 °C | Prevents decomposition and side reactions. |
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly methods.
Key green chemistry considerations for the proposed synthetic pathways include:
Solvent Selection: Traditional organic solvents like THF and ether, often used in DoM reactions, have environmental and safety concerns. Exploring greener alternatives is a key goal. While the low temperatures required for DoM limit the choice of solvents, research into reactions in more benign solvents like certain ionic liquids or bio-based solvents is ongoing. unibo.it For purification steps, replacing hazardous solvents with greener options like ethanol-water mixtures for recrystallization is a practical approach. researchgate.net
Catalysis: The use of catalysis, as discussed in the PTC section, is a cornerstone of green chemistry as it can reduce energy consumption and waste generation by enabling reactions under milder conditions and with higher atom economy. researchgate.net An organocatalyzed approach for the synthesis of fluorinated poly(aryl thioethers) has been reported, which proceeds rapidly at room temperature with low catalyst loadings, avoiding stoichiometric salt by-products. nih.govnih.gov Exploring similar organocatalytic or metal-catalyzed (e.g., using more abundant and less toxic metals like copper or iron) thiomethylation reactions could provide a greener alternative to stoichiometric DoM. acsgcipr.orggoogle.com
Atom Economy: The DoM pathway, while highly regioselective, has a lower atom economy due to the use of stoichiometric amounts of strong base. Developing catalytic methods for direct C-H functionalization would be a significant advancement in terms of atom economy.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis could potentially reduce reaction times and energy consumption. researchgate.net
Table 3: Green Chemistry Metrics for Different Synthetic Approaches (Illustrative)
| Synthetic Approach | Key Green Feature | Potential Drawback |
|---|---|---|
| Directed ortho-Metalation (DoM) | High regioselectivity, reducing separation needs. | Use of stoichiometric strong base, cryogenic temperatures. |
| Phase Transfer Catalysis (PTC) | Use of catalytic amounts of reagent, often milder conditions. | May require halogenated starting materials, two-phase systems can complicate workup. |
| Direct C-H Thiolation (Catalytic) | High atom economy, potential for fewer steps. | Catalyst development for this specific transformation is challenging. |
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining a compound of high purity. The purification strategy will depend on the physical properties of the compounds and the nature of the impurities present.
Purification of Intermediates: Synthetic intermediates, such as a potential 3-bromo-2,6-difluorobenzoic acid, would likely be purified by recrystallization from a suitable solvent system or by column chromatography on silica (B1680970) gel.
Purification of the Final Product: The crude this compound obtained from the synthetic route will likely contain unreacted starting materials, byproducts from side reactions (such as isomers), and reagents from the workup.
Recrystallization: Benzoic acids are often crystalline solids and can be effectively purified by recrystallization. baranlab.orgorganic-chemistry.orgorganic-chemistry.orgnih.govchemscene.com This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. baranlab.org A suitable solvent would be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. chemscene.com Mixtures of solvents, such as ethanol/water or ethyl acetate/hexane, are often employed to achieve the desired solubility profile. organic-chemistry.org
Chromatographic Techniques: If recrystallization is insufficient to remove all impurities, particularly regioisomers, chromatographic methods are employed.
Thin-Layer Chromatography (TLC): TLC is a quick and effective tool for monitoring reaction progress and for developing a suitable solvent system for column chromatography. nih.gov
Column Chromatography: This is a standard method for separating components of a mixture. For acidic compounds like benzoic acids, silica gel is a common stationary phase. The polarity of the eluent can be adjusted to achieve separation. Often, a small amount of an acidic modifier, like acetic acid or formic acid, is added to the eluent to suppress the ionization of the carboxylic acid and reduce tailing on the column. nih.gov
High-Performance Liquid Chromatography (HPLC): For analytical purposes and for small-scale preparative separations, HPLC is a very powerful technique. Reversed-phase HPLC, often with an ion-pairing reagent, can be highly effective for separating isomeric aromatic carboxylic acids. nih.gov
The isolation of the purified product typically involves filtration to collect the crystals after recrystallization or evaporation of the solvent after column chromatography. The purity of the final compound would be assessed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Table 4: Common Purification Techniques for Aromatic Carboxylic Acids
| Technique | Principle | Application | Advantages | Disadvantages |
|---|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures. | Purification of solid compounds. | Scalable, cost-effective, can yield high purity. | Not effective for separating compounds with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Separation of complex mixtures, including isomers. | High resolving power, applicable to a wide range of compounds. | Can be time-consuming and require large volumes of solvent; not always practical for large-scale purification. |
| HPLC | High-resolution column chromatography under pressure. | Analytical purity assessment and preparative separation of small quantities. | Excellent separation of closely related compounds, including isomers. | Expensive equipment, limited sample capacity for preparative work. |
| Acid-Base Extraction | Differential solubility in acidic and basic aqueous solutions. | Separation of acidic compounds from neutral or basic impurities. | Simple, effective for removing non-acidic impurities. | Not effective for separating different acidic compounds from each other. |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 2,6-Difluoro-3-(methylthio)benzoic acid, a comprehensive NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques to establish connectivity and spatial relationships.
¹H NMR for Proton Environment Analysis
No experimental data available.
A hypothetical ¹H NMR spectrum would be expected to show signals for the methyl protons of the thioether group and the two aromatic protons. The chemical shift of the methyl protons (-SCH₃) would likely appear as a singlet in the upfield region. The aromatic protons would appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms. The carboxylic acid proton would typically be observed as a broad singlet at a significantly downfield chemical shift.
¹³C NMR for Carbon Skeleton and Functional Group Assignment
No experimental data available.
The ¹³C NMR spectrum would reveal distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the seven aromatic carbons (five in the ring and the carboxyl carbon), and the carboxyl carbon. The carbons directly bonded to fluorine atoms would exhibit characteristic splitting (C-F coupling). The chemical shifts would provide evidence for the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating nature of the methylthio group.
¹⁹F NMR for Fluorine Atom Environments and Through-Space/Bond Interactions
No experimental data available.
¹⁹F NMR is crucial for fluorinated compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms at the C2 and C6 positions. The chemical shifts and coupling constants (F-F and F-H) would provide valuable information about the electronic environment and spatial proximity of the fluorine atoms to other nuclei.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
No experimental data available.
Two-dimensional NMR techniques are indispensable for unambiguously assigning all signals and confirming the structure.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, particularly the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is critical for confirming the substitution pattern on the benzene (B151609) ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of atoms, helping to confirm the spatial arrangement of the substituents.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
No experimental data available.
A theoretical FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations would include a broad O-H stretch from the carboxylic acid group (typically around 3300-2500 cm⁻¹), a sharp and strong C=O stretch of the carbonyl group (around 1700 cm⁻¹), C-F stretching vibrations (in the 1300-1000 cm⁻¹ region), and various C-H and C-S stretching and bending vibrations, as well as aromatic C=C stretching bands.
Raman Spectroscopy for Molecular Vibrations and Structure-Property Relationships
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structural features. For this compound, the Raman spectrum is expected to be rich in information, revealing characteristic vibrations of its benzene ring, carboxylic acid, methylthio, and carbon-fluorine bonds.
The vibrational modes can be correlated to specific functional groups. The carbonyl (C=O) stretching vibration of the carboxylic acid group is anticipated to produce a strong and distinct Raman band. Aromatic C-C stretching vibrations within the benzene ring typically appear in the 1400-1650 cm⁻¹ region. The presence of heavy atoms like sulfur and fluorine results in characteristic low-frequency vibrations. The C-S stretching vibration of the methylthio group and the C-F stretching modes are expected in their respective fingerprint regions. Analysis of these vibrational frequencies and their intensities provides insight into the molecular symmetry and the electronic effects of the various substituents on the aromatic ring. While specific experimental data for this molecule is not publicly available, theoretical calculations and comparisons with similar structures, such as 2,6-difluoro-3-methylbenzoic acid, can provide reliable predictions of its Raman spectrum. nih.gov
Table 1: Predicted Characteristic Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 3000 - 3200 |
| Carboxylic Acid | C=O stretch | 1650 - 1700 |
| Aromatic Ring | C-C stretch | 1400 - 1650 |
| Carboxylic Acid | C-O stretch | 1200 - 1300 |
| Aromatic Ring | C-H in-plane bend | 1000 - 1300 |
| C-F Bond | C-F stretch | 1100 - 1300 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. nih.gov For this compound, the molecular formula is C₈H₆F₂O₂S. chemscene.com
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass of the molecular ion with an error of less than 5 parts per million (ppm). This level of precision allows for the unambiguous determination of the elemental composition. The theoretical monoisotopic mass of C₈H₆F₂O₂S is calculated by summing the masses of the most abundant isotopes of each element. An experimental HRMS measurement yielding a mass that matches this theoretical value would serve to definitively confirm the compound's molecular formula.
Table 2: HRMS Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₈H₆F₂O₂S chemscene.com |
| Theoretical Monoisotopic Mass | 204.0056 u |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Substituted Benzene Ring | 200 - 300 nm |
| n → π* | Carbonyl (C=O) Group | 280 - 350 nm |
X-Ray Crystallography for Solid-State Structural Analysis and Conformation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A crystallographic analysis of this compound would provide precise data on bond lengths, bond angles, and torsion angles, revealing its exact molecular conformation and how it packs within a crystal lattice.
Based on the structures of many other benzoic acid derivatives, it is highly probable that this compound forms centrosymmetric dimers in the solid state. researchgate.net This common structural motif involves two molecules linked by strong hydrogen bonds between their carboxylic acid groups. The analysis would also clarify the orientation of the substituents relative to the plane of the benzene ring. Steric hindrance between the two fluorine atoms at positions 2 and 6 and the adjacent methylthio and carboxylic acid groups could potentially force the carboxyl and methylthio groups to twist out of the plane of the aromatic ring. mdpi.com This would be quantified by the C-C-C=O and C-C-S-C torsion angles.
Table 4: Key Structural Parameters Determined by X-Ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements of the crystal lattice. |
| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-F, C-S). |
| Bond Angles | Angles between adjacent bonds (e.g., O-C-O). |
| Torsion Angles | Dihedral angles defining the conformation of the substituents relative to the ring. |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-Difluoro-3-(methylthio)benzoic acid, DFT calculations offer a deep understanding of its fundamental properties.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation (the lowest energy state). For this compound, this involves determining the preferred orientations of the carboxylic acid and methylthio groups relative to the benzene (B151609) ring. Theoretical studies on similar substituted benzoic acids, such as 2,6-difluorobenzoic acid and other halogenated benzoic acids, suggest that the planar conformation of the benzene ring is maintained. nih.govactascientific.com The carboxylic acid group is likely to be slightly twisted out of the plane of the benzene ring due to steric hindrance from the adjacent fluorine atom. The orientation of the methyl group in the methylthio substituent will also be optimized to minimize steric interactions.
Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. The vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-F, C-S, C=O, and O-H bonds. researchgate.netresearchgate.netnih.gov For this compound, characteristic frequencies are expected for the C-F stretching vibrations, the S-CH3 group vibrations, and the carboxylic acid group vibrations (O-H stretch, C=O stretch, and C-O stretch). nih.gov DFT calculations on similar molecules have shown good agreement between calculated and experimental vibrational spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other theoretical approximations. researchgate.netuni-muenchen.de
Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | ~3500 |
| Carboxylic Acid | C=O Stretch | ~1700 |
| Aromatic Ring | C-F Stretch | ~1200-1300 |
| Methylthio Group | S-CH₃ Stretch | ~600-700 |
Note: These are approximate values based on DFT studies of similar compounds and are subject to the specific computational method and basis set used.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity of a molecule. wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich methylthio group and the aromatic ring, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group and the fluorinated benzene ring. researchgate.netresearchgate.netresearchgate.net The energy gap between the HOMO and LUMO (the band gap) is an important indicator of molecular stability and reactivity. researchgate.netreddit.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. The presence of both electron-donating (methylthio) and electron-withdrawing (difluoro, carboxylic acid) groups on the benzene ring is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule may be chemically reactive. nih.gov
Table 2: Predicted Frontier Molecular Orbital Energies and Band Gap for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: These values are estimations based on DFT calculations for analogous aromatic compounds and can vary with the level of theory. researchgate.netvjst.vn
The charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges. psu.edunih.govresearchgate.net In this compound, the fluorine and oxygen atoms are expected to carry significant negative charges due to their high electronegativity. The carbon atoms attached to these electronegative atoms will have corresponding positive charges. The sulfur atom in the methylthio group will also influence the charge distribution.
The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. wuxiapptec.comnih.govnih.govyoutube.comwikimedia.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP map would likely show a region of high negative potential (typically colored red) around the carboxylic oxygen atoms, indicating a site susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the acidic hydrogen of the carboxyl group and potentially near the hydrogen atoms of the benzene ring, indicating sites for nucleophilic attack. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules, such as solvents. unimi.itresearchgate.netrsc.org For this compound, MD simulations can be used to explore the rotational freedom of the carboxylic acid and methylthio groups and to understand how these conformations are influenced by the surrounding environment.
In a solvent, MD simulations can reveal the nature of intermolecular interactions, such as hydrogen bonding between the carboxylic acid group and solvent molecules. ucl.ac.uk These simulations can also provide insights into the aggregation behavior of the molecule in solution, which is crucial for understanding processes like crystallization. By simulating the molecule in different solvents, it is possible to predict how the solvent affects its conformation and reactivity.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.
As mentioned in section 4.1.1, DFT calculations can predict vibrational frequencies, providing a theoretical infrared and Raman spectrum. nih.govresearchgate.netnih.govyoutube.com
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. acs.orgnih.govrsc.org For this compound, predicting the ¹H and ¹³C NMR chemical shifts is crucial for its characterization. The calculations would take into account the electronic effects of the fluorine, methylthio, and carboxylic acid substituents on the chemical environment of each proton and carbon atom in the molecule. sci-hub.senih.govresearchgate.net The predicted spectra can be a valuable tool for assigning the peaks in an experimental NMR spectrum.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxylic Acid) | ~165 |
| C-F | ~160 |
| C-S | ~140 |
| Aromatic C-H | ~110-130 |
| -SCH₃ | ~15 |
Note: These are estimated values based on computational predictions for substituted benzenes and may differ from experimental values. nih.gov
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry can be used to investigate the mechanisms of chemical reactions by modeling the potential energy surface and locating the transition states. researchgate.net For this compound, a potential reaction of interest is nucleophilic aromatic substitution (SNA r), where a nucleophile replaces one of the fluorine atoms. wikipedia.orgnih.govmasterorganicchemistry.comlibretexts.org The two fluorine atoms are activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group.
Transition state analysis would involve calculating the energy barrier for the attack of a nucleophile at the carbon atoms bearing the fluorine atoms. By comparing the activation energies for substitution at the C2 and C6 positions, it would be possible to predict the regioselectivity of the reaction. These calculations would provide a detailed understanding of the reaction pathway and the factors that control its outcome.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Compounds (excluding biological activity specifics)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and a specific endpoint. drugdesign.orgsips.org.in In the context of substituted benzoic acids, including those structurally related to this compound, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their physicochemical properties. nih.gov These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. drugdesign.org
The development of a QSAR model for benzoic acid derivatives typically involves the following steps:
Data Set Selection: A series of structurally related benzoic acid analogs is chosen.
Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound in the series. These can be broadly categorized as 1D, 2D, and 3D descriptors, encompassing electronic, steric, hydrophobic, and topological properties. drugdesign.orgdergipark.org.tr
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that links the descriptors to the property of interest. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously assessed to ensure its reliability. dergipark.org.tr
Commonly employed molecular descriptors in QSAR studies of benzoic acid derivatives include electronic parameters like the Hammett substituent constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent on the benzene ring. sips.org.in Lipophilicity, often expressed as log P or a chromatographically determined parameter (K), is another crucial descriptor, as it influences the compound's partitioning behavior. nih.gov Steric parameters, such as the van der Waals volume, are also considered to account for the size and shape of the substituents. nih.gov
In a study on substituted benzoic acids, researchers used computational chemistry to calculate a variety of steric and electronic properties. nih.gov These properties were then used to classify the compounds based on their metabolic fate, demonstrating the utility of QSAR in predicting molecular behavior. nih.gov For instance, the study successfully separated compounds based on whether they primarily underwent glucuronidation or glycine (B1666218) conjugation. nih.gov
Another investigation into substituted benzoic and cinnamic acids utilized lipophilicity (K) and the acid dissociation constant (pKa) to model their activity. nih.gov The resulting equation highlighted the importance of these two parameters in describing the behavior of the compounds. nih.gov
The following interactive data tables showcase examples of molecular descriptors that are typically calculated and used in QSAR studies of substituted benzoic acid derivatives.
Table 1: Selected Physicochemical Descriptors for Substituted Benzoic Acid Derivatives
| Compound | log P | Molar Refractivity (MR) | 0χ | 0χv | κ1 | κ2 | Total Energy (Te) | LUMO | HOMO | Dipole Moment (µ) |
| 1 | 5.72 | 105.87 | 18.19 | 14.66 | 20.73 | 11.11 | -4220.83 | -0.80 | -9.06 | 2.86 |
| 2 | 4.44 | 120.46 | 22.05 | 17.53 | 25.62 | 13.65 | -5375.05 | -0.99 | -9.23 | 4.67 |
Data sourced from a QSAR study on p-amino benzoic acid derivatives. chitkara.edu.in
Table 2: Calculated Descriptors for Substituted Hydrazides
| Compound | Dipole Moment (µ) |
| 13 | 8.29 |
| 14 | 8.68 |
Data from a QSAR analysis of substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides. researchgate.net
These tables illustrate the types of numerical data that form the foundation of QSAR models. By correlating these descriptors with specific endpoints, researchers can develop predictive models that aid in the design of new molecules with desired characteristics, without explicitly detailing biological activities. mdpi.com
Chemical Reactivity and Functionalization Strategies
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle for the synthesis of various derivatives, including esters, amides, alcohols, and aldehydes. However, the steric hindrance imposed by the two ortho-fluorine substituents presents a significant challenge for transformations at the carboxyl group.
The esterification of 2,6-difluorobenzoic acid derivatives is often challenging due to the steric hindrance around the carboxylic acid. Standard Fischer esterification conditions, which typically involve heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, may result in low yields. To overcome this, more reactive electrophiles or specialized coupling agents are often employed.
One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, which can then react with an alcohol. Alternatively, various coupling agents can be used to facilitate the direct esterification.
Table 1: Reagents and Conditions for Esterification of Sterically Hindered Benzoic Acids
| Reagent/Method | Description | Typical Conditions |
|---|---|---|
| Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Converts the carboxylic acid to the more reactive acyl chloride. | Reaction with SOCl₂ or (COCl)₂, often in an inert solvent like DCM or toluene, followed by reaction with the alcohol in the presence of a base (e.g., pyridine, triethylamine). |
| Carbodiimides (e.g., DCC, EDC) with DMAP | Carbodiimides activate the carboxylic acid, and DMAP acts as a nucleophilic catalyst. | Reaction of the carboxylic acid, alcohol, carbodiimide, and a catalytic amount of DMAP in an aprotic solvent like DCM or DMF at room temperature. |
Similar to esterification, the formation of amides from 2,6-Difluoro-3-(methylthio)benzoic acid is hampered by steric hindrance. Standard methods may require harsh conditions and result in low yields. Therefore, the use of potent coupling reagents developed for peptide synthesis is often necessary. luxembourg-bio.com These reagents activate the carboxylic acid in situ, allowing for efficient coupling with primary and secondary amines under milder conditions.
The general principle of amide coupling involves the activation of the carboxylic acid to form a reactive intermediate that is readily attacked by the amine. researchgate.net A wide variety of coupling reagents are available, each with its own advantages and limitations.
Table 2: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Acronym | Byproducts | Notes |
|---|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents and can be removed by filtration. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDCI | A water-soluble urea derivative | The byproduct is easily removed by aqueous workup. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | HOBt and phosphonamide derivatives | Generally provides high yields and is effective for hindered couplings. |
The carboxylic acid group of this compound can be reduced to a primary alcohol or an aldehyde. The choice of reducing agent is crucial to control the extent of the reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the carboxylic acid all the way to the corresponding benzyl (B1604629) alcohol.
Selective reduction to the aldehyde is more challenging. One common method involves the conversion of the carboxylic acid to a derivative that is more easily reduced to the aldehyde level, such as an acyl chloride or a Weinreb amide, followed by reduction with a milder reducing agent.
Table 3: Reducing Agents for Carboxylic Acid Transformations
| Reducing Agent | Product | Typical Conditions |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup. |
| Borane (BH₃) complexes (e.g., BH₃·THF, BH₃·SMe₂) | Primary Alcohol | Anhydrous THF. |
| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde (from esters or nitriles) | Low temperature (e.g., -78 °C) in a non-polar solvent like toluene or DCM. |
Transformations of the Methylthio Group
The methylthio (-SCH₃) group offers another site for functionalization, primarily through oxidation of the sulfur atom or cleavage of the carbon-sulfur bond.
The sulfur atom in the methylthio group can be selectively oxidized to a sulfoxide (B87167) or a sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. Milder oxidizing agents and controlled stoichiometry are used for the synthesis of sulfoxides, while stronger oxidants or an excess of the reagent will lead to the formation of the sulfone.
Table 4: Reagents for the Oxidation of Aryl Methyl Sulfides
| Oxidizing Agent | Product | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | In acetic acid or other solvents. The outcome depends on temperature and stoichiometry. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometric amounts for sulfoxide; excess for sulfone. Typically in a chlorinated solvent like DCM at low temperature. |
| Sodium periodate (NaIO₄) | Sulfoxide | In a mixture of water and an organic solvent like methanol. |
| Potassium permanganate (B83412) (KMnO₄) | Sulfone | In a suitable solvent, often with heating. |
The methylthio group can be removed through desulfurization reactions, which replace the C-S bond with a C-H bond. This transformation is most commonly achieved using Raney nickel, a fine-grained solid composed mostly of nickel. This reaction is often performed in a protic solvent like ethanol.
The desulfurization of this compound would yield 2,6-difluorobenzoic acid. This reaction can be useful for removing the sulfur functionality after it has served its purpose in a synthetic sequence.
Table 5: Conditions for Desulfurization
| Reagent | Product | Typical Conditions |
|---|
Aromatic Ring Functionalization and Derivatization of this compound
The chemical reactivity of this compound is governed by the interplay of its three distinct functional groups on the aromatic ring: two electron-withdrawing fluorine atoms, a deactivating meta-directing carboxylic acid group, and an activating ortho-, para-directing methylthio group. This unique substitution pattern dictates the regioselectivity and feasibility of various aromatic ring functionalization strategies.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on the this compound ring is a complex process due to the presence of both activating and deactivating groups with competing directing effects. The strong electron-withdrawing nature of the two fluorine atoms and the carboxylic acid group deactivates the ring towards electrophilic attack, making these reactions generally sluggish and requiring harsh conditions. wikipedia.orguci.edu
The directing effects of the substituents are as follows:
-COOH (Carboxylic acid): A deactivating group that directs incoming electrophiles to the meta position (C5).
-F (Fluoro): Deactivating groups that direct incoming electrophiles to the ortho and para positions. However, due to their position at C2 and C6, their directing influence is primarily on the other ring positions.
-SCH3 (Methylthio): An activating group that directs incoming electrophiles to the ortho and para positions (C4 and C6).
The primary site of electrophilic substitution is predicted to be at the C4 position, which is para to the activating methylthio group. The C6 position, also ortho to the methylthio group, is sterically hindered by the adjacent fluorine and carboxylic acid groups, making substitution at this position less likely.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2,6-Difluoro-4-nitro-3-(methylthio)benzoic acid |
| Halogenation | Br₂, FeBr₃ | 4-Bromo-2,6-difluoro-3-(methylthio)benzoic acid |
| Sulfonation | SO₃, H₂SO₄ | 2,6-Difluoro-3-(methylthio)-4-sulfobenzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-2,6-difluoro-3-(methylthio)benzoic acid |
It is important to note that Friedel-Crafts reactions may be challenging due to the deactivating nature of the ring.
Nucleophilic Aromatic Substitution on the Fluorinated Ring
The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA). google.commasterorganicchemistry.com These reactions proceed via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group, stabilize this intermediate and facilitate the reaction. masterorganicchemistry.comyoutube.com
In this compound, both fluorine atoms are potential leaving groups. Nucleophilic attack can occur at either C2 or C6. The stability of the resulting Meisenheimer complex will determine the preferred site of substitution.
Attack at C2: The negative charge in the Meisenheimer complex can be delocalized onto the carboxylic acid group at C1 and the fluorine at C6.
Attack at C6: The negative charge can be delocalized onto the fluorine at C2 and the carboxylic acid group at C1.
Given the strong electron-withdrawing nature of the carboxylic acid group, substitution at either C2 or C6 is plausible. The reaction conditions and the nature of the nucleophile will likely influence the product distribution. For instance, reactions with strong nucleophiles such as alkoxides, amines, or thiolates can be expected to proceed, displacing one of the fluorine atoms.
Table 2: Potential Products of Nucleophilic Aromatic Substitution of this compound
| Nucleophile (Nu⁻) | Potential Product(s) |
|---|---|
| RO⁻ (Alkoxide) | 2-Alkoxy-6-fluoro-3-(methylthio)benzoic acid and/or 6-Alkoxy-2-fluoro-3-(methylthio)benzoic acid |
| R₂NH (Amine) | 2-(Dialkylamino)-6-fluoro-3-(methylthio)benzoic acid and/or 6-(Dialkylamino)-2-fluoro-3-(methylthio)benzoic acid |
| RS⁻ (Thiolate) | 2-(Alkylthio)-6-fluoro-3-(methylthio)benzoic acid and/or 6-(Alkylthio)-2-fluoro-3-(methylthio)benzoic acid |
Cross-Coupling Reactions for C-C Bond Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For this compound to participate in such reactions, it typically requires prior functionalization to introduce a suitable leaving group, such as iodine or bromine, as C-F bonds are generally less reactive in standard cross-coupling conditions. However, recent advances have enabled the use of fluoroarenes in certain cross-coupling reactions. libretexts.org
Alternatively, the carboxylic acid group itself can be utilized in decarbonylative cross-coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organohalide. wikipedia.orgorganic-chemistry.orgyonedalabs.comlibretexts.org If a halogen atom were introduced onto the ring (e.g., at the C4 position via electrophilic halogenation), the resulting halo-derivative could undergo Suzuki-Miyaura coupling with a boronic acid to form a biaryl compound.
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, a halogenated derivative of this compound would be a suitable substrate. A noteworthy alternative is the decarbonylative Sonogashira coupling, which allows for the direct use of carboxylic acids as coupling partners. organic-chemistry.orgrsc.orgnih.gov
Ullmann Reaction: This copper-catalyzed reaction is used to form biaryl ethers, thioethers, and amines, and can also be employed for the synthesis of biaryls from aryl halides. wikipedia.orgwikipedia.orgnih.govthermofisher.comorganic-chemistry.org A halogenated derivative of the title compound could potentially undergo Ullmann-type C-C bond formation.
Table 3: Potential Cross-Coupling Strategies for this compound Derivatives
| Coupling Reaction | Substrate | Coupling Partner | Catalyst System | Potential Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-2,6-difluoro-3-(methylthio)benzoic acid | R-B(OH)₂ | Pd catalyst, Base | 4-Aryl-2,6-difluoro-3-(methylthio)benzoic acids |
| Sonogashira | 4-Iodo-2,6-difluoro-3-(methylthio)benzoic acid | R-C≡CH | Pd/Cu catalyst, Base | 4-Alkynyl-2,6-difluoro-3-(methylthio)benzoic acids |
| Decarbonylative Sonogashira | This compound | R-C≡CH | Pd catalyst | 1,3-Difluoro-2-(methylthio)-4-alkynylbenzene |
| Ullmann | 4-Iodo-2,6-difluoro-3-(methylthio)benzoic acid | Ar-H | Cu catalyst | 4-Aryl-2,6-difluoro-3-(methylthio)benzoic acids |
Derivatization for Enhanced Analytical Detection and Separation
Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). colostate.edu For this compound, derivatization can target either the carboxylic acid or the methylthio group to improve volatility for GC analysis or enhance detectability for LC analysis.
Derivatization of the Carboxylic Acid Group: The polar carboxylic acid group makes the parent compound non-volatile, precluding direct GC analysis. Esterification is a common derivatization strategy to increase volatility. colostate.edu
Alkylation: Reaction with an alkylating agent, such as a diazomethane (B1218177) or an alcohol in the presence of an acid catalyst (e.g., BF₃ in methanol), converts the carboxylic acid to its corresponding ester. mdpi.com
Silylation: Treatment with a silylating reagent, like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, forming a volatile TMS ester. gcms.cz
For HPLC analysis, derivatization of the carboxylic acid can be employed to introduce a chromophore or fluorophore, enhancing UV or fluorescence detection. Reagents such as 2-nitrophenylhydrazine or 4-bromomethyl-7-methoxycoumarin can be used for this purpose.
Derivatization of the Methylthio Group: The methylthio group can also be a target for derivatization.
Oxidation: The sulfide can be oxidized to a sulfoxide or a sulfone. These derivatives may exhibit different chromatographic behavior and can be useful for confirmation of the analyte's identity.
Alkylation: The sulfur atom can be alkylated to form a sulfonium salt. This introduces a positive charge, which can significantly enhance the response in electrospray ionization mass spectrometry (ESI-MS). nih.gov
Table 4: Derivatization Strategies for Analytical Detection of this compound
| Target Functional Group | Derivatization Reaction | Reagent | Purpose | Analytical Technique |
|---|---|---|---|---|
| Carboxylic Acid | Esterification | Diazomethane, BF₃/Methanol | Increase volatility | GC, GC-MS |
| Carboxylic Acid | Silylation | BSTFA | Increase volatility | GC, GC-MS |
| Carboxylic Acid | UV/Fluorescence Tagging | 2-Nitrophenylhydrazine | Enhance detection | HPLC-UV/Fluorescence |
| Methylthio | Oxidation | m-CPBA | Modify polarity | HPLC, LC-MS |
| Methylthio | Alkylation | Alkyl halide | Enhance ionization | LC-ESI-MS |
Applications As a Key Synthetic Building Block and Intermediate
Precursor in the Synthesis of Advanced Organic Materials
There is currently no specific information available in scientific literature or patents that details the use of 2,6-Difluoro-3-(methylthio)benzoic acid as a precursor in the synthesis of advanced organic materials such as liquid crystalline systems or polymeric materials and coatings. Research in these areas often focuses on other isomers or derivatives of fluorinated benzoic acids.
The unique properties of fluorine-containing molecules, such as high thermal and chemical stability, are often exploited in the design of liquid crystals. The introduction of fluorine atoms into a molecule can significantly influence its mesomorphic behavior, including the clearing point and dielectric anisotropy. While the methylthio (-SCH3) group can also play a role in the molecular packing and electronic properties conducive to liquid crystalline phases, no specific studies incorporating the this compound scaffold into liquid crystalline systems have been found.
Fluorinated polymers are well-known for their desirable properties, including thermal stability, chemical resistance, and low surface energy. Benzoic acid derivatives can be used as monomers in the synthesis of various polymers, such as polyesters and polyamides. However, the specific polymerization of this compound or its derivatives has not been reported in the available literature.
Intermediate in the Synthesis of Agrochemical Research Compounds
Fluorinated organic compounds are of significant interest in the agrochemical industry due to their enhanced biological activity. While patents exist that describe the use of various fluorinated benzoic acid derivatives as intermediates in the synthesis of fungicides and other agrochemicals, there is no explicit mention of this compound for these applications. The general structural motif is of interest, but specific research detailing its role as an intermediate in this field is not currently available.
Role in the Design and Synthesis of Complex Chemical Scaffolds for Research Purposes
Substituted benzoic acids are fundamental building blocks in organic synthesis, providing a versatile scaffold for the construction of more complex molecules. The functional groups on this compound—the carboxylic acid, the fluorine atoms, and the methylthio group—offer multiple points for chemical modification. However, no published research could be found that specifically utilizes this compound in the design and synthesis of complex chemical scaffolds for research purposes.
Utilization in Catalyst Development
While some metal complexes of benzoic acid derivatives are explored for their catalytic activities, there is no information to suggest that this compound has been utilized in catalyst development for broader chemical transformations.
Application as a Reference Standard in Analytical Chemistry Research
A chemical compound may be used as a reference standard for the identification and quantification of that same compound in various samples. For this compound to be used as a reference standard, there would need to be a context in which its presence is being investigated. As there is no readily available research on its applications or occurrence, its use as a reference standard has not been documented.
Advanced Analytical Methodologies for Detection and Quantification
Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like 2,6-Difluoro-3-(methylthio)benzoic acid. A robust HPLC method can separate the target compound from its synthetic precursors, byproducts, and degradation products, allowing for accurate purity assessment.
A common approach for analyzing fluorinated benzoic acids is reverse-phase HPLC (RP-HPLC). In a potential method for this compound, a C18 column would be a suitable stationary phase due to the nonpolar nature of the benzene (B151609) ring and the methylthio group. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate or acetate buffer with a controlled pH) and an organic modifier like acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting a range of compounds with varying polarities.
For instance, a method developed for 2,4,6-Trifluorobenzoic acid utilized a Zorbax SB-Aq column with a gradient mixture of a 0.1% triethylamine solution and a solvent mixture of acetonitrile, methanol, and water. ekb.eg Detection is typically achieved using a UV detector, with the wavelength set to a value where the analyte exhibits maximum absorbance, likely around 205-220 nm for this class of compounds. ekb.egresearchgate.net
Table 1: Illustrative HPLC Parameters for Analysis of Fluorinated Benzoic Acids
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.1% Triethylamine in water or similar aqueous buffer |
| Mobile Phase B | Acetonitrile/Methanol/Water mixture |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of parameters based on methods for similar compounds and is intended for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility-Enhanced Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Benzoic acids, including this compound, are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is necessary to increase their volatility.
A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form the corresponding methyl or ethyl ester. Another effective method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group.
A study on the determination of 2,6-Difluorobenzoic acid in urine utilized GC-MS after derivatization. uzh.ch This highlights the applicability of this technique for fluorinated benzoic acids in biological matrices. For this compound, after derivatization, the volatile derivative would be injected into the GC, where it would be separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column). The separated components would then enter the mass spectrometer, which would provide a mass spectrum that is characteristic of the derivatized molecule, allowing for definitive identification and quantification.
Table 2: Potential GC-MS Analysis Parameters for Derivatized this compound
| Parameter | Typical Value/Condition |
|---|---|
| Derivatization Reagent | BSTFA or Diazomethane (B1218177) |
| GC Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temp. 60°C, ramp to 300°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
This table outlines a hypothetical set of GC-MS parameters and is for illustrative purposes.
Capillary Electrophoresis Techniques for Separation Science
Capillary Electrophoresis (CE) offers an alternative to HPLC and GC with high separation efficiency and low sample and reagent consumption. For the analysis of this compound, which is an acidic compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode.
In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. A voltage is applied across the capillary, causing the bulk flow of the BGE towards the cathode (the electroosmotic flow, EOF). As an anion at typical buffer pHs, the benzoate derivative would have its own electrophoretic mobility towards the anode. The net migration of the analyte towards the detector would be the sum of the EOF and its electrophoretic mobility.
The composition and pH of the BGE are critical parameters for optimizing the separation. For acidic compounds, a buffer with a pH above the pKa of the carboxylic acid group ensures that the analyte is in its anionic form. The addition of organic modifiers, such as methanol or acetonitrile, to the BGE can be used to alter the EOF and improve the separation of structurally similar compounds.
Isotopic Labeling Studies for Mechanistic Investigations
Isotopic labeling is a powerful tool used to trace the fate of a molecule through a chemical reaction or a biological pathway. In the context of this compound, stable isotopes such as Carbon-13 (¹³C), Deuterium (²H or D), or Oxygen-18 (¹⁸O) could be incorporated into the molecule.
For example, a ¹³C-labeled version of the carboxylic acid group could be used to study decarboxylation reactions. By analyzing the products using mass spectrometry, the location of the ¹³C label can be determined, providing insight into the reaction mechanism. Similarly, deuterium labeling on the methylthio group could be used to investigate its role in metabolic pathways or specific chemical transformations.
The analysis of isotopically labeled compounds is typically carried out using mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. In MS, the labeled compound and its fragments will have a higher mass-to-charge ratio compared to the unlabeled analogue, allowing them to be distinguished. In NMR, the presence of isotopes like ¹³C or ²H can be directly observed, providing detailed structural information.
While no specific isotopic labeling studies involving this compound have been identified in the reviewed literature, this technique remains a fundamental and powerful approach for mechanistic studies in organic chemistry and biochemistry.
Future Research Directions and Emerging Opportunities
Exploration of Sustainable Synthetic Pathways
The future synthesis of 2,6-Difluoro-3-(methylthio)benzoic acid is geared towards adopting green chemistry principles to enhance environmental safety and efficiency. capes.gov.brbeilstein-journals.org Current synthetic methods for related compounds, such as other substituted benzoic acids, often rely on multi-step processes that may not be suitable for large-scale, environmentally friendly production. jeeadv.ac.in For instance, the synthesis of 2,4-difluorobenzoic acid has involved the oxidation of 2,4-difluoro toluene, a process that highlights the need for safer and more efficient alternatives.
Future research will likely focus on developing one-pot conversions and employing transition-metal-free conditions. rsc.org A promising avenue is the adaptation of methods used for converting substituted benzoic acids to other functional groups, which could be reversed or modified for synthesis. rsc.org Furthermore, the development of synthetic routes starting from readily available and less hazardous materials is a key objective. For example, green synthetic processes for converting thiols and disulfides into sulfonyl fluorides, which only produce non-toxic salts as by-products, could inspire new pathways for introducing the methylthio group under sustainable conditions. eurekalert.orgsciencedaily.com The goal is to create scalable, cost-effective, and safe production methods that minimize environmental impact. eurekalert.org
Investigations into Green Solvents and Catalysis for Synthesis
A significant area of future research lies in replacing traditional volatile organic solvents with greener alternatives and developing highly efficient, recyclable catalysts.
Green Solvents: The use of alternative reaction media is receiving increasing attention to circumvent the problems associated with conventional solvents. rsc.org Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), are emerging as promising green solvents. tandfonline.commdpi.com These solvents are often biodegradable, biocompatible, and can be prepared from natural, low-cost components like choline (B1196258) chloride, urea, and organic acids, including benzoic acid itself. tandfonline.comuniversiteitleiden.nlnih.govresearchgate.net The tunability of DES properties by altering their components could allow for the design of an optimal solvent system for the synthesis of this compound, potentially enhancing reaction rates and simplifying product isolation. mdpi.com Research into DESs based on natural aromatic organic acids has shown their potential in organic synthesis. tandfonline.com Water, when feasible, remains a highly recommended green solvent. rsc.org
Green Catalysis: The shift from homogeneous to heterogeneous catalysis is a cornerstone of green chemistry, primarily due to the ease of catalyst separation and recycling. rsc.orgyoutube.com Future investigations will likely explore:
Solid Acid Catalysts: Materials like functionalized silica (B1680970) gel, which can be modified to create active sites for reactions such as esterification, offer a recyclable alternative to mineral acids. bohrium.com
Metal-Organic Frameworks (MOFs): MOFs, such as the vanadium-centered MIL-100(V), have demonstrated high catalytic activity and selectivity in the oxidation of benzyl (B1604629) alcohol to benzoic acid. rsc.org The ordered, porous structure of MOFs allows for the design of specific active sites, and their solid nature facilitates reuse.
Nano Heterogeneous Catalysts: Magnetically recoverable nanocatalysts functionalized with acid groups (e.g., –SO₃H) provide high surface area and a high density of active sites, improving catalytic efficiency while allowing for simple magnetic separation. rsc.org
The table below summarizes potential green catalysts for related synthetic transformations.
| Catalyst Type | Example | Relevant Reaction | Key Advantages |
| Heterogeneous Solid Acid | Sulfonic acid-functionalized silica gel (SiO₂) | Esterification of benzoic acid | Reusable, replaces corrosive mineral acids. bohrium.com |
| Metal-Organic Framework (MOF) | MIL-100(V) | Aerobic oxidation of benzyl alcohol to benzoic acid | High selectivity, tunable structure, recyclable. rsc.org |
| Magnetic Nanocatalyst | MFe₂O₄@PDA@BuSO₃H | Domino multicomponent reactions | Easy magnetic separation, high efficiency, reusable. rsc.org |
| Natural Catalysts | Humic acid | Synthesis of thioamides | Environmentally sustainable, readily available, solvent-free conditions. researchgate.net |
Computational Design of Novel Derivatives with Predicted Reactivity
Computational chemistry and in silico modeling are powerful tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive and costly empirical synthesis and testing. nih.govmdpi.com For this compound, these methods can be applied to design novel derivatives with tailored reactivity and functionality.
Future research in this area will likely involve:
Pharmacophore Modeling and Consensus Analysis: By identifying the key structural elements responsible for a desired biological activity, new derivatives can be designed. In silico tools can then predict their modes of action, protein affinities, and pharmacokinetic properties. mdpi.com
Predicting Site Selectivity: Advanced machine learning models, such as graph-convolutional neural networks, can predict the site selectivity of chemical reactions with high accuracy. rsc.org This would be invaluable for designing synthetic routes to new derivatives of this compound, ensuring that functionalization occurs at the desired position on the aromatic ring. rsc.org
Molecular Docking and Dynamics: These simulations can predict the binding affinity and interaction of designed derivatives with specific biological targets, such as enzymes or receptors. nih.govmdpi.com This approach is crucial in fields like drug discovery for identifying the most promising candidates for synthesis and in vitro testing.
This computational-first approach supports the rational design of new molecules, saving time and resources while providing deep insights into potential mechanisms of action.
Development of Analytical Standards and Reference Materials for Emerging Research Fields
As research into this compound and its derivatives expands, the need for high-purity analytical standards and certified reference materials (CRMs) will become critical. These materials are essential for the calibration of analytical instruments, validation of methods, and ensuring the quality and comparability of data across different laboratories. alpharesources.comlgcstandards.com
Currently, CRMs for basic compounds like benzoic acid are well-established and certified by national metrology institutes such as the National Institute of Standards and Technology (NIST) and BAM (Federal Institute for Materials Research and Testing). nist.govsigmaaldrich.com These standards are used for applications ranging from titrimetry to calorimetry. alpharesources.comsigmaaldrich.com
The development of a CRM for this compound would involve:
High-Purity Synthesis: Developing a synthetic route that yields the compound with a purity exceeding 99.5%. sigmaaldrich.com
Comprehensive Characterization: Using multiple analytical techniques to confirm the identity and purity of the material.
Value Assignment and Certification: Undergoing a rigorous process, often consistent with ISO 17034, to assign a certified value (e.g., for purity or concentration) with a stated uncertainty. alpharesources.comalpharesources.comlgcstandards.com
Homogeneity and Stability Testing: Ensuring that the material is uniform throughout the batch and remains stable over its shelf life under specified storage conditions. lgcstandards.com
The availability of such standards is a prerequisite for applications in regulated fields and for ensuring the reliability of research findings. The synthesis of reference standards is often a key part of developing new chemical entities for specialized applications. researchgate.net
| Reference Material Type | Issuing Body Example | Intended Use | Key Certified Property |
| Certified Reference Material (CRM) | NIST, Alpha Resources | Acidimetric standardization, Calorimetry | Mass fraction (purity), Heat of combustion. alpharesources.comnist.gov |
| Pharmaceutical Secondary Standard | Sigma-Aldrich (Traceable to USP) | Quality control in pharmaceutical analysis | Purity, Identity. sigmaaldrich.comsigmaaldrich.com |
| Titrimetry Reference Material | BAM | Titrimetric analysis | Purity (>99.5%). sigmaaldrich.com |
| Food Analysis CRM | LGC Standards | Quality control for food preservative analysis | Concentration in solution. lgcstandards.com |
Potential for Derivatization in Environmental Monitoring Research (excluding ecotoxicity)
The presence of fluorine atoms makes fluorinated benzoic acids effective tracers in hydrological and environmental studies. researchgate.netnih.gov Given its structure, this compound could also serve as a unique tracer. However, its detection at ultra-trace levels in complex environmental matrices like water often requires sensitive analytical methods, which are greatly enhanced by derivatization. researchgate.net
Derivatization converts the polar, non-volatile carboxylic acid into a less polar, more volatile derivative suitable for Gas Chromatography (GC) analysis, often coupled with Mass Spectrometry (MS). colostate.edu Future research could focus on optimizing derivatization methods for this specific compound.
Common derivatization strategies that could be explored include:
Esterification: Converting the carboxylic acid to its methyl or other alkyl ester is a common approach. This can be achieved with reagents like diazomethane (B1218177) or BF₃ in methanol. researchgate.net
Silylation: Reagents like MTBSTFA can be used to create trimethylsilyl (B98337) (TMS) derivatives, which are volatile and suitable for GC-MS analysis. nih.gov
Pentafluorobenzyl (PFB) Bromide: This reagent forms PFB esters, which are highly sensitive to electron capture detection (ECD) and negative ion chemical ionization (NICI) MS, allowing for extremely low detection limits. researchgate.net
Pre-column Derivatization for HPLC: For analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing detection sensitivity. nih.gov
The development of a robust derivatization protocol followed by a sensitive GC-MS or LC-MS/MS method would enable the use of this compound as a novel tracer for environmental monitoring, allowing for its quantification at very low concentrations in samples such as groundwater or industrial effluents. researchgate.netnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,6-Difluoro-3-(methylthio)benzoic acid, considering regioselectivity challenges in introducing fluorine and methylthio groups?
- Methodological Answer :
-
Step 1 : Start with a benzoic acid scaffold. Introduce fluorine atoms at positions 2 and 6 via electrophilic aromatic substitution (EAS) using a fluorinating agent (e.g., Selectfluor®) under controlled temperature (0–5°C) to ensure regioselectivity .
-
Step 2 : Introduce the methylthio (-SCH3) group at position 3 via nucleophilic aromatic substitution (NAS). Use a thiolate nucleophile (e.g., NaSCH3) in a polar aprotic solvent (DMF or DMSO) at 80–100°C for 12–24 hours .
-
Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regiochemistry via NMR and NMR to distinguish between ortho, meta, and para substituents.
- Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (NAS step) | 60–75% | Estimated from analogous reactions |
| Reaction Time | 12–24 h |
Q. How can researchers ensure high purity (>98%) of this compound, and what analytical techniques are recommended for verification?
- Methodological Answer :
-
Purification : Use recrystallization from ethanol/water (4:1 v/v) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).
-
Characterization :
-
HPLC : Retention time comparison against a certified reference standard.
-
Melting Point : Expected range 140–145°C (analogous to 2,6-difluoro-3-methylbenzoic acid, 138–142°C ).
-
Spectroscopy :
-
NMR: Two distinct fluorine signals (δ -110 to -120 ppm for ortho-F, δ -125 to -135 ppm for para-F).
-
HRMS : Exact mass verification (CHFOS: Theoretical 218.0084 g/mol).
- Key Data :
| Technique | Parameter | Expected Value | Source |
|---|---|---|---|
| NMR | Chemical Shift | -110 to -135 ppm | |
| Melting Point | Range | 140–145°C | Estimated from |
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported biological activity data for fluorinated benzoic acid derivatives, such as conflicting cytotoxicity results across cell lines?
- Methodological Answer :
-
Standardize Assays : Use multiple cell lines (e.g., HeLa, MCF-7, A549) with identical passage numbers and culture conditions.
-
Control Experiments : Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%).
-
Mechanistic Profiling : Perform ROS (reactive oxygen species) assays and mitochondrial membrane potential analysis to differentiate apoptotic vs. necrotic pathways.
-
Data Normalization : Express IC values relative to protein content (Bradford assay) to account for cell density variations.
- Case Study : For 2,6-difluoro-3-(propylsulfonamido)benzoic acid, IC values ranged from 2.5–8.7 μM across cell lines due to differential expression of sulfonamide transporters .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions, and what parameters should be prioritized in DFT studies?
- Methodological Answer :
- DFT Workflow :
Optimize geometry at B3LYP/6-31G(d) level.
Calculate Fukui indices to identify electrophilic sites.
Simulate transition states for NAS at position 3 using M06-2X/6-311++G(d,p).
-
Key Parameters :
-
Activation Energy : Correlate with experimental reaction rates.
-
Charge Distribution : Methylthio group’s electron-donating effect reduces electrophilicity at position 3 compared to sulfonamide derivatives .
- Key Data :
| Parameter | Value (DFT) | Experimental Correlation |
|---|---|---|
| Fukui (C3) | 0.12 | Higher reactivity at C3 |
| ΔG | 25–30 kcal/mol | Matches 12–24 h reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
